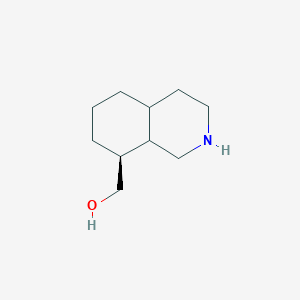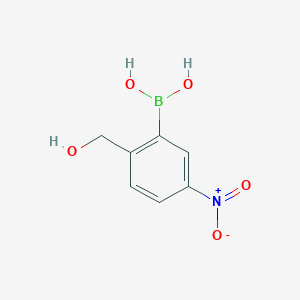![molecular formula C13H14BrN3O B14034282 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent reaction with pyrrolidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Análisis De Reacciones Químicas
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds with the benzimidazole moiety.
Aplicaciones Científicas De Investigación
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application .
Comparación Con Compuestos Similares
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
These compounds share the benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H14BrN3O |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
Clave InChI |
ZZPSZSRPIQLZMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


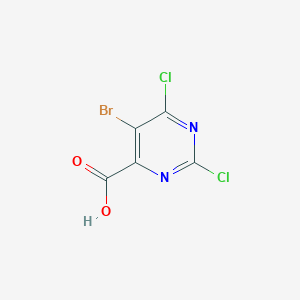
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)


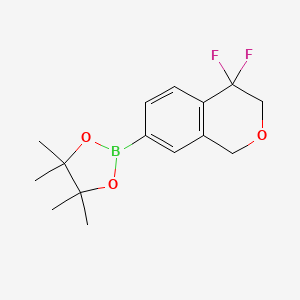
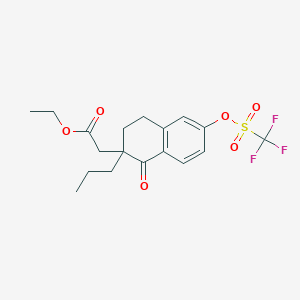

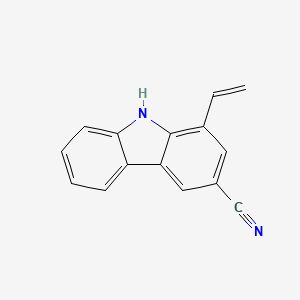

![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

